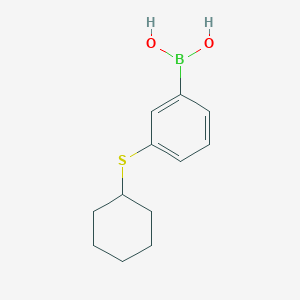
3-(Cyclohexylthio)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylthio)phenylboronic acid is a chemical compound with the molecular formula C12H17BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H17BO2S . The molecular weight of this compound is 236.14 .Chemical Reactions Analysis
Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an aryl or vinyl halide .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
3-(Cyclohexylthio)phenylboronic acid and its derivatives, like phenylboronic acid, find extensive applications as catalysts. For instance, they are used in the efficient, rapid, and one-pot synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, and higher yields with minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012). Additionally, these compounds catalyze asymmetric 1,4-addition reactions with cycloalkenones, yielding 3-arylcycloalkanones with high enantioselectivity and yields (Kuriyama & Tomioka, 2001).
Sensing and Detection Applications
Phenylboronic acid derivatives are valuable in sensing applications. A study involving a dithiolated random copolymer with pendent phenylboronic acid residues exhibited efficient sensing capabilities for glycoproteins such as ovalbumin and avidin using UV-visible spectrophotometry (Kitano, Anraku, & Shinohara, 2006). Another example includes a phenylboronic acid-functionalized π-extended tetrathiafulvalene derivative, demonstrating potential in saccharide sensing and recognition (Shao & Zhao, 2010).
Drug Delivery and Biomedical Applications
In the field of drug delivery, phenylboronic acid-decorated nanoparticles, like those derived from this compound, have shown significant potential. They enhance tumor targeting and penetration, as seen in studies involving doxorubicin-loaded nanoparticles (Wang, Wei, Cheng, Wang, & Tang, 2016). Furthermore, phenylboronic acid-based glucose-responsive polymeric nanoparticles have been developed for applications in insulin delivery (Ma & Shi, 2014).
Structural and Molecular Studies
Research into the structural, vibrational, electronic, and molecular docking aspects of phenylboronic acid derivatives has provided insights into their stability and reactivity. For example, conformational studies of 3-formylphenylboronic acid and 4-formylphenylboronic acid reveal information about their stability and potential interactions with anti-apoptotic proteins (Tanış, Kurt, Yalçın, & Ercan, 2020).
Photophysical Properties
Phenylboronic esters, closely related to this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This finding is significant as it challenges the notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).
Wirkmechanismus
Target of Action
3-(Cyclohexylthio)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid has been found to interact with Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . The role of this enzyme is to break down cocaine, a potent stimulant drug .
Mode of Action
Phenylboronic acid, the parent compound, is known to form reversible covalent bonds with sugars . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids, including phenylboronic acid, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Pharmacokinetics
Phenylboronic acid, the parent compound, is known to be soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . This suggests that this compound may have similar solubility properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its potential interaction with cocaine esterase , it may influence the breakdown of cocaine, potentially modulating the effects of this drug.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in polar environments . Additionally, its stability and efficacy may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are gaining increasing attention in various fields of research. Their unique properties make them useful in areas such as separation, sensing, imaging, diagnostics, and drug delivery . Future research will likely continue to explore these applications and develop new uses for these versatile compounds.
Eigenschaften
IUPAC Name |
(3-cyclohexylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRQRSBOMCAGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
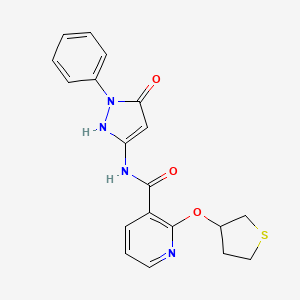
![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

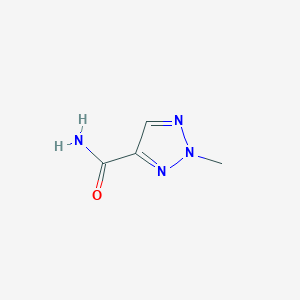

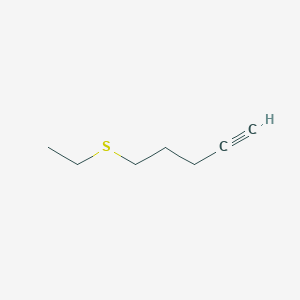
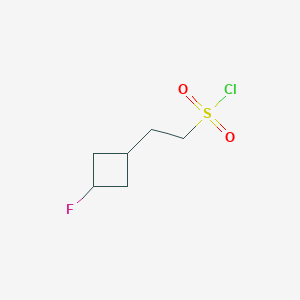
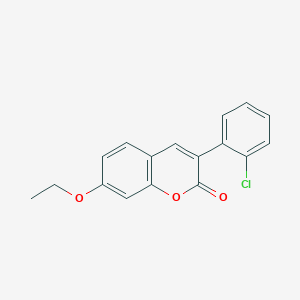
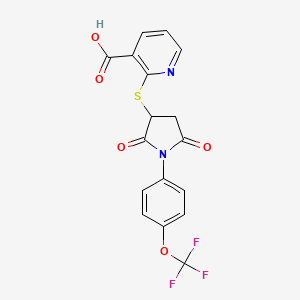
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)